molecular formula C11H22ClN3O B1402526 [1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride CAS No. 1229627-03-5

[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride

Cat. No.: B1402526
CAS No.: 1229627-03-5
M. Wt: 247.76 g/mol
InChI Key: RONVCHKQFGWDFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. The process often includes the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity and receptor binding .

Medicine: Although not intended for therapeutic use, this compound can be used in preclinical studies to explore potential pharmacological effects and mechanisms of action .

Industry: In industrial applications, [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride is used in the development of new materials and chemical processes. It may also be employed in quality control and analytical testing .

Mechanism of Action

The mechanism of action of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,4’]Bipiperidinyl-4-carboxylic acid amide hydrochloride lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in various research applications, particularly in the synthesis of complex molecules and the study of biological interactions.

Biological Activity

[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bipiperidine structure, which contributes to its pharmacological properties. The compound's molecular formula is C11H21N3OC_{11}H_{21}N_3O with a molecular weight of approximately 211.309 g/mol. The presence of the carboxylic acid amide group is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes such as acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. For instance, piperidinyl derivatives have demonstrated IC50 values in the nanomolar range against ACC, suggesting potent inhibitory effects .
  • Receptor Modulation : The compound may also interact with various receptors, influencing their activity and downstream signaling pathways. This modulation can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

2. Case Studies

Several studies have investigated the biological effects of related compounds or derivatives, providing insights into the potential applications of this compound.

  • Anticancer Activity : A study focused on peptide conjugates related to bipiperidine structures found significant inhibition of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds exhibited dose-dependent cytotoxicity, indicating potential for development as anticancer agents .
  • Metabolic Regulation : Research on similar piperidine derivatives showed their ability to modulate lipid metabolism by inhibiting ACCs, which are critical for fatty acid synthesis. Compounds with IC50 values below 1000 nM were identified as promising candidates for further development in metabolic disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

ParameterValue
Molecular Weight211.309 g/mol
SolubilityModerate
BioavailabilityTBD
MetabolismHepatic
Half-lifeTBD

Note: TBD = To Be Determined based on further studies.

Properties

IUPAC Name

1-piperidin-4-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10;/h9-10,13H,1-8H2,(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVCHKQFGWDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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